An In-depth Technical Guide to 2-Isopropyl-6-methylphenyl Isothiocyanate
An In-depth Technical Guide to 2-Isopropyl-6-methylphenyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Isopropyl-6-methylphenyl isothiocyanate, with the CAS number 306935-86-4, is an aromatic isothiocyanate of interest in organic synthesis and potentially in medicinal chemistry.[1] Isothiocyanates as a class are well-recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, primarily owing to the electrophilic nature of the -N=C=S functional group. This guide provides a comprehensive overview of the known chemical properties, a proposed synthesis protocol, and the general biological context of 2-isopropyl-6-methylphenyl isothiocyanate, acknowledging the limited specific data available for this particular compound.
Chemical Properties
Quantitative data for 2-isopropyl-6-methylphenyl isothiocyanate is not extensively reported in the literature. The available information is summarized in the table below. For comparative purposes, data for the related compound 2-isopropyl-6-methylphenyl isocyanate is also included.
| Property | 2-Isopropyl-6-methylphenyl Isothiocyanate | 2-Isopropyl-6-methylphenyl Isocyanate |
| CAS Number | 306935-86-4 | 102561-43-3 |
| Molecular Formula | C₁₁H₁₃NS | C₁₁H₁₃NO[2] |
| Molecular Weight | 191.29 g/mol [3] | 175.23 g/mol [2] |
| Physical Form | Liquid[3] | Colorless or yellowish liquid |
| Purity | ≥95%[3] | Not specified |
| Boiling Point | Not available | 92°C @ 3mm Hg[2] |
| Density | Not available | 1.008 g/mL at 25°C[2] |
| Refractive Index | Not available | n20/D 1.526[2] |
| Solubility | Not available | Soluble in organic solvents, insoluble in water |
Synonyms: 2-Isothiocyanato-1-methyl-3-(prop-2-yl)benzene, 3-Isopropyl-2-isothiocyanatotoluene.[3]
Synthesis
Proposed Synthesis Workflow
Caption: Proposed two-step synthesis of 2-isopropyl-6-methylphenyl isothiocyanate.
Experimental Protocols
Step 1: Synthesis of the Precursor Amine (2-Isopropyl-6-methylaniline)
A reported method for the synthesis of 2-methyl-6-isopropylaniline involves the Friedel-Crafts alkylation of o-toluidine with propylene using aluminum trichloride as a catalyst.[4]
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Materials: o-Toluidine, propylene, aluminum trichloride, toluene, nitrogen gas.
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Procedure:
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In a reaction kettle, combine o-toluidine and aluminum trichloride.
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Seal the kettle, stir the mixture, and purge with nitrogen gas.
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Introduce propylene gas into the kettle.
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Heat the reaction mixture to 130-150°C for 4-5 hours.
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After the reaction is complete, cool the mixture to room temperature.
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Add toluene to dissolve the product, followed by the careful addition of water to quench the reaction.
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Separate the upper oily layer containing the product.
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Purify the product by distillation under reduced pressure to obtain 2-isopropyl-6-methylaniline as a colorless transparent liquid.[4]
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Step 2: General Protocol for the Conversion of 2-Isopropyl-6-methylaniline to 2-Isopropyl-6-methylphenyl Isothiocyanate
A common and facile method for converting anilines to isothiocyanates involves the in-situ generation and subsequent decomposition of a dithiocarbamate salt.
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Materials: 2-Isopropyl-6-methylaniline, carbon disulfide (CS₂), triethylamine (or another suitable base), tosyl chloride (or another desulfurizing agent), and a suitable organic solvent (e.g., dichloromethane or acetonitrile).
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General Procedure:
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Dissolve 2-isopropyl-6-methylaniline in the chosen organic solvent.
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Add triethylamine to the solution.
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Cool the mixture in an ice bath and add carbon disulfide dropwise while stirring.
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Allow the reaction to stir at room temperature to form the dithiocarbamate salt intermediate.
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Add a solution of tosyl chloride in the solvent dropwise to the reaction mixture.
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Continue stirring until the reaction is complete (monitoring by TLC is recommended).
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Upon completion, the reaction mixture can be washed with water and the organic layer separated, dried, and concentrated under reduced pressure to yield the crude isothiocyanate.
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Further purification can be achieved by column chromatography or distillation.
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Reactivity and Potential Biological Significance
The reactivity of aryl isothiocyanates is dominated by the electrophilic carbon atom of the N=C=S group, making it susceptible to nucleophilic attack. This reactivity is the basis for their biological activity, as they can readily react with nucleophilic groups in biomolecules such as proteins and peptides.
While no specific biological studies have been reported for 2-isopropyl-6-methylphenyl isothiocyanate, the broader class of isothiocyanates is known to exhibit a range of biological effects, including:
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Antimicrobial Activity: Isothiocyanates have shown efficacy against various human pathogens.
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Anti-inflammatory Effects: They can modulate inflammatory pathways.
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Anticancer Properties: Many isothiocyanates are studied for their potential to inhibit cancer cell growth and induce apoptosis.
The biological activity of isothiocyanates is often linked to their ability to modulate cellular signaling pathways. A key pathway influenced by some isothiocyanates is the Keap1-Nrf2 pathway, which plays a crucial role in the cellular antioxidant response.
Generalized Keap1-Nrf2 Signaling Pathway
Caption: Generalized Keap1-Nrf2 signaling pathway modulated by some isothiocyanates.
Conclusion
2-Isopropyl-6-methylphenyl isothiocyanate is a specialty chemical with limited available data. Based on the general chemistry of isothiocyanates, it can be synthesized from its corresponding aniline and is expected to exhibit reactivity at the isothiocyanate functional group. While its specific biological activities have not been characterized, the broader class of isothiocyanates holds significant promise in various therapeutic areas. Further research is warranted to fully elucidate the chemical and biological properties of this specific compound and to explore its potential applications in drug discovery and development.
